molecular formula C24H29N5O4 B11282834 Ethyl 4-(4-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(4-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11282834
M. Wt: 451.5 g/mol
InChI Key: NFYHRMZJYMOKEO-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrimidine core, which is often found in bioactive molecules, making it a subject of interest for medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions One common method starts with the condensation of ethyl acetoacetate with 4-methoxybenzaldehyde in the presence of a base to form the corresponding chalcone This intermediate then undergoes cyclization with urea or thiourea under acidic or basic conditions to form the tetrahydropyrimidine ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, Ethyl 4-(4-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be used to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

Medicinally, this compound may serve as a lead compound for the development of new drugs. Its structure suggests potential activity against various biological targets, making it a candidate for drug discovery programs.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate likely involves interaction with specific molecular targets such as enzymes or receptors. The tetrahydropyrimidine ring can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The piperazine and pyridine moieties may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-hydroxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 4-(4-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 4-(4-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents on the phenyl ring, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C24H29N5O4

Molecular Weight

451.5 g/mol

IUPAC Name

ethyl 4-(4-methoxyphenyl)-2-oxo-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H29N5O4/c1-3-33-23(30)21-19(16-28-12-14-29(15-13-28)20-6-4-5-11-25-20)26-24(31)27-22(21)17-7-9-18(32-2)10-8-17/h4-11,22H,3,12-16H2,1-2H3,(H2,26,27,31)

InChI Key

NFYHRMZJYMOKEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CN3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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